molecular formula C11H12N6O2 B12895271 Adenosine, 2-cyano-2',3'-dideoxy- CAS No. 122970-25-6

Adenosine, 2-cyano-2',3'-dideoxy-

Cat. No.: B12895271
CAS No.: 122970-25-6
M. Wt: 260.25 g/mol
InChI Key: AJLNSZXRKWSDGC-POYBYMJQSA-N
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Description

6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile typically involves multi-step organic reactions. The starting materials often include purine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:

    Nucleophilic substitution reactions: where a nucleophile replaces a leaving group in a molecule.

    Cyclization reactions: to form the purine ring structure.

    Hydroxymethylation: to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: using catalysts to increase reaction rates.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: where the compound is oxidized to form new products.

    Reduction: where the compound is reduced, often to remove oxygen or add hydrogen.

    Substitution: where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Solvents: like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, it could be studied for its interactions with enzymes and nucleic acids, given its purine structure.

Medicine

In medicine, this compound might be explored for its potential as a therapeutic agent, particularly in antiviral or anticancer research.

Industry

In industry, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The purine structure suggests it could mimic or inhibit natural purines, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenine: a naturally occurring purine base found in DNA and RNA.

    Guanine: another purine base found in nucleic acids.

    6-Mercaptopurine: a purine analog used in chemotherapy.

Uniqueness

What sets 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile apart is its specific structure, which includes a tetrahydrofuran ring and a nitrile group. These features may confer unique chemical properties and biological activities.

Properties

CAS No.

122970-25-6

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

6-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile

InChI

InChI=1S/C11H12N6O2/c12-3-7-15-10(13)9-11(16-7)17(5-14-9)8-2-1-6(4-18)19-8/h5-6,8,18H,1-2,4H2,(H2,13,15,16)/t6-,8+/m0/s1

InChI Key

AJLNSZXRKWSDGC-POYBYMJQSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C#N)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C#N)N

Origin of Product

United States

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